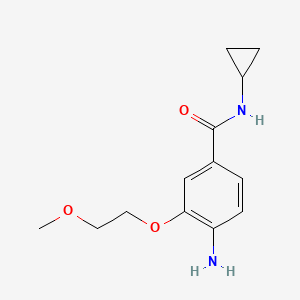

4-Amino-N-cyclopropyl-3-(2-methoxyethoxy)benzamide

Description

4-Amino-N-cyclopropyl-3-(2-methoxyethoxy)benzamide is a benzamide derivative characterized by a cyclopropylamide group at the N-position, a 2-methoxyethoxy substituent at the 3-position, and a para-amino group on the benzamide core. The cyclopropyl group may confer steric and electronic effects that influence binding to biological targets, while the 2-methoxyethoxy chain could enhance solubility or modulate pharmacokinetic properties.

Properties

IUPAC Name |

4-amino-N-cyclopropyl-3-(2-methoxyethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-17-6-7-18-12-8-9(2-5-11(12)14)13(16)15-10-3-4-10/h2,5,8,10H,3-4,6-7,14H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYMNOOATXWOSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC(=C1)C(=O)NC2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Amino-N-cyclopropyl-3-(2-methoxyethoxy)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-3-(2-methoxyethoxy)benzoic acid with cyclopropylamine under appropriate reaction conditions. The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond. The reaction is carried out in a suitable solvent, such as dichloromethane, at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Amino-N-cyclopropyl-3-(2-methoxyethoxy)benzamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can undergo reduction reactions, particularly the reduction of the nitro group to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.

Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

Coupling Reactions: The benzamide core can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds. This reaction typically requires a palladium catalyst and a boronic acid derivative.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitrobenzamide derivatives, while substitution reactions can introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

4-Amino-N-cyclopropyl-3-(2-methoxyethoxy)benzamide has shown promise as a pharmaceutical intermediate. Its structural features allow it to interact with various biological targets, potentially leading to the development of new therapeutic agents. The following are key areas of medicinal research involving this compound:

- Anticancer Activity : Studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines, showing IC50 values indicating potent activity against breast cancer and other malignancies.

- Kinase Inhibition : Research indicates that this compound can inhibit several kinases involved in critical signaling pathways, including Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2). Such inhibition could have implications for treating autoimmune diseases and certain cancers .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest it may possess efficacy against specific bacterial strains, although detailed mechanisms and comprehensive efficacy data are still being explored.

Chemical Synthesis

In synthetic chemistry, 4-Amino-N-cyclopropyl-3-(2-methoxyethoxy)benzamide serves as a building block for synthesizing more complex organic molecules. Its versatility allows chemists to modify its structure to create derivatives with enhanced properties or novel activities.

Material Science

The compound is being explored in material science for its potential use in developing new materials with specific chemical properties. Its unique structure may contribute to innovative applications in coatings, polymers, or other advanced materials.

Study 1: Inhibition of SYK Kinase

In a controlled study examining the inhibitory effects on SYK kinase, 4-Amino-N-cyclopropyl-3-(2-methoxyethoxy)benzamide demonstrated an IC50 value significantly lower than 10 nM. This suggests potent inhibition that could be beneficial for therapeutic applications in treating autoimmune disorders and cancers.

Study 2: Anticancer Efficacy

Another study focused on the effects of this compound on human breast cancer cells revealed that treatment resulted in reduced cell viability and induced apoptosis. The results support its potential as an effective anticancer therapeutic agent .

Mechanism of Action

The mechanism of action of 4-Amino-N-cyclopropyl-3-(2-methoxyethoxy)benzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyclopropyl and methoxyethoxy groups contribute to the compound’s overall binding affinity and specificity. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between 4-Amino-N-cyclopropyl-3-(2-methoxyethoxy)benzamide and related benzamide derivatives:

Table 1: Comparative Analysis of Benzamide Derivatives

Structural and Functional Differences

Substituent Effects on Bioactivity: The 2-methoxyethoxy group in the target compound contrasts with the carboxyphenyl or acylamino groups in PCAF inhibitors (e.g., compound 8). indicates that long acyl chains (e.g., tetradecanoylamino in compound 17) enhance PCAF HAT inhibition (~79%), whereas shorter chains (hexanoylamino) show moderate activity (~67%). The absence of such chains in the target compound may limit its utility in PCAF inhibition . Cyclopropyl vs. Dimethylamino Propyl: The cyclopropyl group in the target compound may reduce conformational flexibility compared to the flexible dimethylamino propyl group in 4-Amino-N-(3-(dimethylamino)propyl)benzamide. This could impact membrane permeability or target engagement .

Synthetic Complexity: The synthesis of compound 23 () involves multi-step reactions, including iodination and indole coupling, whereas simpler derivatives like 4-Amino-N-(3-(dimethylamino)propyl)benzamide are commercially available. The target compound’s synthesis likely requires specialized steps for introducing the methoxyethoxy group .

Therapeutic Potential: Neuroleptics like amisulpride () share the benzamide core but feature sulphonamide and methoxyethyl groups critical for dopamine receptor binding. The target compound lacks these moieties, suggesting divergent pharmacological profiles . Compound 19b () demonstrates dual cholinesterase inhibition due to its bulky tetrahydroacridin group, a feature absent in the target compound .

Physicochemical Properties

- Solubility: The 2-methoxyethoxy group may improve aqueous solubility compared to hydrophobic analogs like compound 17 (tetradecanoylamino) .

Research Implications

Biological Activity

4-Amino-N-cyclopropyl-3-(2-methoxyethoxy)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of 4-Amino-N-cyclopropyl-3-(2-methoxyethoxy)benzamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to significant therapeutic effects. The compound's structure suggests that it may inhibit specific kinases involved in cell signaling pathways, which could be crucial for its anticancer properties.

Biological Activity Summary

The following table summarizes key findings related to the biological activity of 4-Amino-N-cyclopropyl-3-(2-methoxyethoxy)benzamide:

| Biological Activity | Target/Pathway | IC50 Value | Reference |

|---|---|---|---|

| Antiviral activity | HBV | Not specified | |

| Inhibition of kinases | EGFR, HER-2 | 10 nM | |

| Cytotoxicity | Various cancer cell lines | Sub-micromolar |

Case Studies and Research Findings

-

Antiviral Properties :

Research indicates that derivatives similar to 4-Amino-N-cyclopropyl-3-(2-methoxyethoxy)benzamide exhibit broad-spectrum antiviral effects. For instance, N-phenylbenzamide derivatives have shown efficacy against HBV by increasing intracellular levels of APOBEC3G, a protein that inhibits viral replication . -

Anticancer Activity :

In a study focused on compounds containing the 4-(aminomethyl)benzamide fragment, several analogs demonstrated potent inhibitory activity against receptor tyrosine kinases such as EGFR and HER-2. Compounds with similar structures showed up to 92% inhibition at concentrations as low as 10 nM . This highlights the potential of 4-Amino-N-cyclopropyl-3-(2-methoxyethoxy)benzamide as an anticancer agent. -

Enzyme Inhibition :

The compound's potential as an enzyme inhibitor was evaluated through various assays targeting human NTPDases, which are implicated in several physiological processes including inflammation and cancer progression. Some derivatives exhibited IC50 values in the sub-micromolar range, indicating strong inhibitory effects .

Q & A

Q. What are the recommended synthetic routes for 4-Amino-N-cyclopropyl-3-(2-methoxyethoxy)benzamide, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing intermediates with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) can yield the benzamide scaffold . Post-synthesis, purity optimization involves recrystallization (e.g., using ethanol or dichloromethane) and chromatography (silica gel with gradients of ethyl acetate/hexane). Characterization via H NMR (to confirm cyclopropyl and methoxyethoxy substituents) and HPLC (≥95% purity thresholds) is critical .

Q. How should researchers handle and store 4-Amino-N-cyclopropyl-3-(2-methoxyethoxy)benzamide to ensure stability?

Store the compound at 0–6°C in airtight, light-protected containers to prevent degradation. Solubility in polar aprotic solvents (e.g., DMSO or acetonitrile) allows stock solutions to be prepared for biological assays, but repeated freeze-thaw cycles should be avoided. Safety protocols include wearing nitrile gloves and using fume hoods during weighing, as amides may release irritants upon decomposition .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- H/C NMR : Confirm the presence of the cyclopropyl group (δ ~0.5–1.5 ppm for cyclopropyl protons) and methoxyethoxy side chain (δ ~3.2–4.5 ppm for ether-linked methylene and methoxy groups) .

- FT-IR : Identify amide C=O stretches (~1650–1680 cm) and N-H bends (~1550 cm) .

- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., m/z 293.3 [M+H]) and detect fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across assays?

Discrepancies may arise from variations in assay conditions (e.g., pH, solvent carriers) or cell-line-specific metabolism. For example, in Trypanosoma brucei inhibition studies, ensure consistent parasite viability protocols and control for DMSO concentrations (≤0.1%). Cross-validate results using orthogonal assays (e.g., enzymatic vs. whole-cell assays) and employ statistical tools like Bland-Altman analysis to quantify methodological biases .

Q. What strategies are recommended for optimizing the reduction of the benzamide moiety without over-reduction?

Standard amide-to-amine reductions using DIBAL or LiAlH risk over-reduction to N-benzylamines. Instead, sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) in THF at −78°C selectively cleaves the C–N bond while preserving the methoxyethoxy group. Monitor reactions via TLC (Rf shift from ~0.5 to ~0.8 in ethyl acetate/hexane) and quench with aqueous Rochelle salt to isolate the primary amine .

Q. How does the methoxyethoxy substituent influence physicochemical properties and target binding?

The methoxyethoxy group enhances solubility in aqueous buffers (logP reduction by ~0.5–1.0 units) and introduces conformational flexibility, which can improve binding to hydrophobic enzyme pockets. Molecular dynamics simulations (e.g., using AMBER or GROMACS) reveal that the ether oxygen forms hydrogen bonds with residues like Asp or Glu in target proteins (e.g., bacterial enzymes) .

Q. What are the key considerations for designing stability studies under physiological conditions?

- pH Stability : Test degradation in buffers (pH 2–9) at 37°C over 24–72 hours.

- Serum Stability : Incubate with fetal bovine serum (10% v/v) and analyze via LC-MS to detect hydrolytic byproducts (e.g., cyclopropylamine).

- Light Exposure : Use UV-Vis spectroscopy to track absorbance changes (λmax ~270 nm) under ambient vs. protected conditions .

Q. How can researchers address low yields in cyclopropane-containing intermediates?

Cyclopropane ring formation via Simmons-Smith reactions often suffers from steric hindrance. Use CHI/Zn(Cu) in dichloromethane with sonication (30–60 min) to improve diastereoselectivity. Alternatively, employ transition-metal catalysts (e.g., Pd(OAc)) for cross-coupling with cyclopropane boronic esters, achieving yields >70% .

Methodological Tables

Q. Table 1. Solubility and Stability of 4-Amino-N-cyclopropyl-3-(2-methoxyethoxy)benzamide

| Solvent | Solubility (mg/mL) | Stability (25°C, 24h) |

|---|---|---|

| DMSO | 50–60 | Stable (≥95% purity) |

| Ethanol | 10–15 | Partial degradation |

| Water (pH 7.4) | <1 | Hydrolysis observed |

| Data derived from . |

Q. Table 2. Key NMR Signals for Structural Confirmation

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Cyclopropyl CH | 0.8–1.2 | Multiplet |

| Methoxyethoxy OCH | 3.3 | Singlet |

| Aromatic NH | 5.1–5.3 | Broad |

| Data from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.